5-Amino-3-(3-methoxyphenyl)isoxazole
CAS No.: 119162-46-8
Cat. No.: VC20883135
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119162-46-8 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | 3-(3-methoxyphenyl)-1,2-oxazol-5-amine |
Standard InChI | InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 |
Standard InChI Key | GFZSBBXGHNWHSF-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=NOC(=C2)N |
Canonical SMILES | COC1=CC=CC(=C1)C2=NOC(=C2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Amino-3-(3-methoxyphenyl)isoxazole features an isoxazole ring with a 3-methoxyphenyl substituent at position 3 and an amino group at position 5. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The methoxy group on the phenyl ring is positioned at the meta (3) position, which distinguishes this compound from its positional isomer 5-amino-3-(4-methoxyphenyl)isoxazole where the methoxy group is at the para (4) position.
Physical and Chemical Properties
The compound has a molecular formula of C10H10N2O2 and a molecular weight of approximately 190.20 g/mol. While specific physical properties data for this exact compound is limited in the available research, we can infer certain characteristics based on similar isoxazole derivatives:
Property | Value | Note |
---|---|---|
Molecular Weight | 190.20 g/mol | Based on molecular formula |
Physical State | Solid | Common for similar isoxazole derivatives |
Storage Conditions | 2-8°C, protected from light | Based on similar compounds |
Solubility | Likely soluble in organic solvents such as ethanol, methanol, DMSO | Typical for isoxazole derivatives |
Comparative Analysis with Positional Isomers
A notable structural analog is 5-amino-3-(4-methoxyphenyl)isoxazole (CAS: 86685-98-5), which differs only in the position of the methoxy group on the phenyl ring. Crystallographic studies have shown that this para-substituted isomer adopts an orthorhombic crystal system (space group P212121), with unit cell parameters a = 7.6496 Å, b = 8.7565 Å, c = 14.128 Å . The angle between the phenyl and isoxazole rings in this isomer is 7.30(13)°, creating a nearly planar molecular conformation with an r.m.s. deviation of 0.054 Å for all non-hydrogen atoms .
Synthesis Methodologies
General Synthetic Routes
The synthesis of 5-amino-3-(3-methoxyphenyl)isoxazole typically follows similar routes to those established for isoxazole derivatives. Based on synthetic procedures for related compounds, a common approach involves:
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Formation of an oxime intermediate from 3-methoxybenzaldehyde and hydroxylamine hydrochloride
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Cyclization of this intermediate to form the isoxazole ring
Reagents | Conditions | Yield |
---|---|---|
Nitrile precursor + NaOH + Hydroxylamine hydrochloride | Water, 100°C, 3h | Approximately 78% for similar derivatives |
Chemical Reactivity
Reaction Profile
5-Amino-3-(3-methoxyphenyl)isoxazole can participate in various chemical transformations due to its functional groups:
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The amino group at the 5-position can undergo N-acylation, N-alkylation, diazotization, and condensation reactions
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The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions
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The methoxy group on the phenyl ring can be cleaved under specific conditions to yield a hydroxyl group
Key Transformation Pathways
The reactivity of this compound is governed by the electron-donating effects of the amino and methoxy groups, which influence the electron density distribution across the molecular framework. Common reactions include:
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Oxidation reactions: Leading to nitroso or nitro derivatives
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Reduction reactions: Potentially modifying the functional groups on the isoxazole ring
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Substitution reactions: Particularly at the amino group position to create more complex derivatives
Applications in Research and Development
Medicinal Chemistry Applications
The isoxazole scaffold is widely recognized in medicinal chemistry for its biological significance. 5-Amino-3-(3-methoxyphenyl)isoxazole, with its specific substitution pattern, offers several advantages as a building block in drug discovery:
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The isoxazole core functions as a bioisostere for carboxylic acids, allowing for improved pharmacokinetic properties in drug candidates
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The amino group provides a site for further functionalization and can participate in hydrogen bonding with biological targets
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The 3-methoxyphenyl group contributes to specific receptor interactions and can influence the compound's lipophilicity
Potential Activity | Structural Basis | Reference Compounds |
---|---|---|
Antimicrobial | Isoxazole core with amino functionality | Similar isoxazole derivatives |
Anti-inflammatory | Methoxyphenyl substituent | Comparable heterocyclic compounds |
Enzyme inhibition | Hydrogen bonding capability | Related aminoisoxazoles |
Structural Characterization
Crystallographic Insights
Safety Aspect | Classification | Precautionary Measures |
---|---|---|
GHS Symbol | GHS07 (Warning) | Follow appropriate laboratory safety protocols |
Hazard Statements | H302-H315-H319-H335 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |
Precautionary Statements | P261-P264-P270-P301+P312-P302+P352-P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray; Wash hands thoroughly after handling; Do not eat, drink or smoke when using this product; etc. |
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